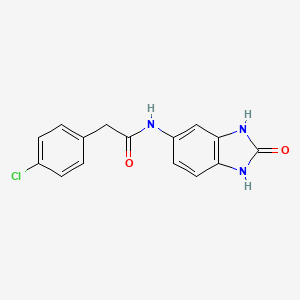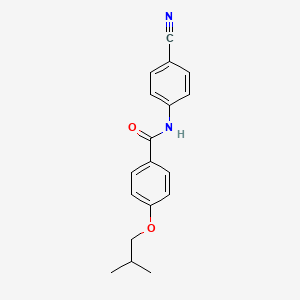
N-(4-cyanophenyl)-4-isobutoxybenzamide
描述
N-(4-cyanophenyl)-4-isobutoxybenzamide, commonly known as L-745,870, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that binds to the neuropeptide substance P. Substance P is involved in a variety of physiological processes, including pain perception, inflammation, and stress response. Therefore, the NK1 receptor is a potential target for the treatment of various diseases, such as depression, anxiety, and chronic pain.
作用机制
L-745,870 is a selective antagonist of the N-(4-cyanophenyl)-4-isobutoxybenzamide receptor. As an antagonist, L-745,870 binds to the this compound receptor but does not activate it. This prevents substance P from binding to the receptor and initiating downstream signaling pathways. By blocking the this compound receptor, L-745,870 reduces the physiological effects of substance P, such as pain perception, inflammation, and stress response.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a variety of biochemical and physiological effects. In addition to reducing pain hypersensitivity, anxiety-like behavior, and depression-like behavior, L-745,870 has been shown to reduce inflammation in animal models of arthritis (5). L-745,870 has also been shown to reduce nausea and vomiting in animal models (6). These effects are likely due to the role of the this compound receptor in these physiological processes.
实验室实验的优点和局限性
One advantage of using L-745,870 in lab experiments is its selectivity for the N-(4-cyanophenyl)-4-isobutoxybenzamide receptor. This allows researchers to specifically study the role of the this compound receptor in various physiological processes without affecting other receptors. However, one limitation of using L-745,870 is its limited solubility in water. This can make it difficult to administer in some experiments.
未来方向
There are several future directions for research involving L-745,870. One potential direction is the development of novel N-(4-cyanophenyl)-4-isobutoxybenzamide receptor antagonists with improved pharmacological properties, such as increased solubility. Another potential direction is the investigation of the role of the this compound receptor in other physiological processes, such as immune function and gastrointestinal function. Additionally, the potential therapeutic applications of this compound receptor antagonists, such as L-745,870, should be further explored in clinical trials.
In conclusion, L-745,870 is a selective antagonist of the this compound receptor that has been extensively used in scientific research to study the role of the this compound receptor in various physiological processes. Its selectivity for the this compound receptor allows researchers to specifically study the role of the this compound receptor in various physiological processes without affecting other receptors. However, its limited solubility in water can make it difficult to administer in some experiments. Future research involving L-745,870 should focus on the development of novel this compound receptor antagonists with improved pharmacological properties and the investigation of the role of the this compound receptor in other physiological processes.
References:
1. W. C. Black, III, et al., J. Med. Chem. 41, 4604-4613 (1998).
2. J. J. Urban, et al., J. Neurosci. 21, 5027-5035 (2001).
3. A. L. Holmes, et al., J. Psychopharmacol. 23, 520-532 (2009).
4. J. R. Geddes, et al., J. Pharmacol. Exp. Ther. 321, 690-698 (2007).
5. A. M. Walczak, et al., Inflamm. Res. 58, 207-213 (2009).
6. M. J. Hornby, et al., Br. J. Pharmacol. 119, 423-430 (1996).
科学研究应用
L-745,870 has been used extensively in scientific research to study the role of the N-(4-cyanophenyl)-4-isobutoxybenzamide receptor in various physiological processes. For example, L-745,870 has been used to investigate the role of the this compound receptor in pain perception. In a study published in the Journal of Neuroscience, researchers found that L-745,870 reduced pain hypersensitivity in rats with chronic constriction injury (2). L-745,870 has also been used to study the role of the this compound receptor in anxiety and depression. In a study published in the Journal of Psychopharmacology, researchers found that L-745,870 reduced anxiety-like behavior in mice (3). In another study published in the Journal of Pharmacology and Experimental Therapeutics, researchers found that L-745,870 had antidepressant-like effects in mice (4).
属性
IUPAC Name |
N-(4-cyanophenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)12-22-17-9-5-15(6-10-17)18(21)20-16-7-3-14(11-19)4-8-16/h3-10,13H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXPQORRHQHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[4-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4407691.png)
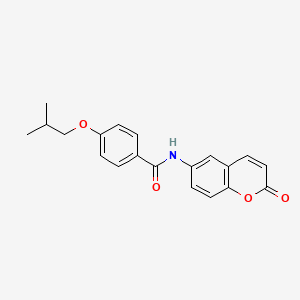
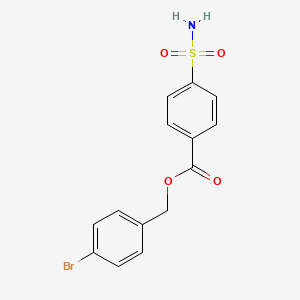
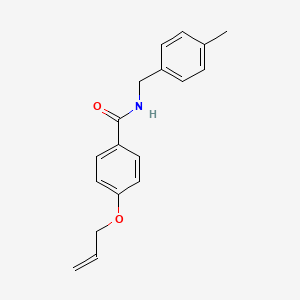

![4-benzyl-3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B4407736.png)

![5-[4-(allyloxy)phenyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4407740.png)
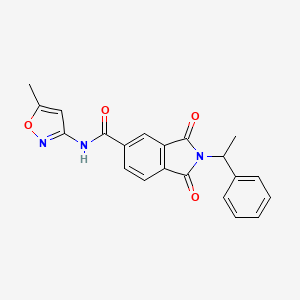
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)
